N-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide is a chemical compound that features a piperidine ring substituted with a bromophenyl group and a cyclopropanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the piperidine derivative.
Attachment of the Cyclopropanesulfonamide Moiety: The final step involves the reaction of the intermediate compound with cyclopropanesulfonyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring and cyclopropanesulfonamide moiety contribute to the overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide
- N-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide
- N-[1-[(4-Methylphenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide
Uniqueness
N-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding and may enhance the compound’s ability to interact with specific biological targets compared to its fluorine, chlorine, or methyl analogs.
Properties
IUPAC Name |
N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2S/c16-13-3-1-12(2-4-13)11-18-9-7-14(8-10-18)17-21(19,20)15-5-6-15/h1-4,14-15,17H,5-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHWPTINEXXQHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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